

(3,3-Difluorocyclopentyl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3,3-Difluorocyclopentyl)methanamine

Cat. No.: B1401557

[Get Quote](#)

An In-depth Technical Guide to **(3,3-Difluorocyclopentyl)methanamine**: A Key Building Block in Modern Medicinal Chemistry

Abstract

(3,3-Difluorocyclopentyl)methanamine is a fluorinated alicyclic amine that has emerged as a valuable building block for the synthesis of novel therapeutic agents. Its unique structural and electronic properties, conferred by the geminal difluoro group on a cyclopentyl scaffold, offer significant advantages in drug design. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and strategic applications in medicinal chemistry. We will delve into the rationale for its use in developing metabolically robust and potent drug candidates, targeting areas from central nervous system (CNS) disorders to oncology and virology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their research programs.

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug molecules is a well-established and powerful strategy in medicinal chemistry. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Beyond this, fluorine's high electronegativity can

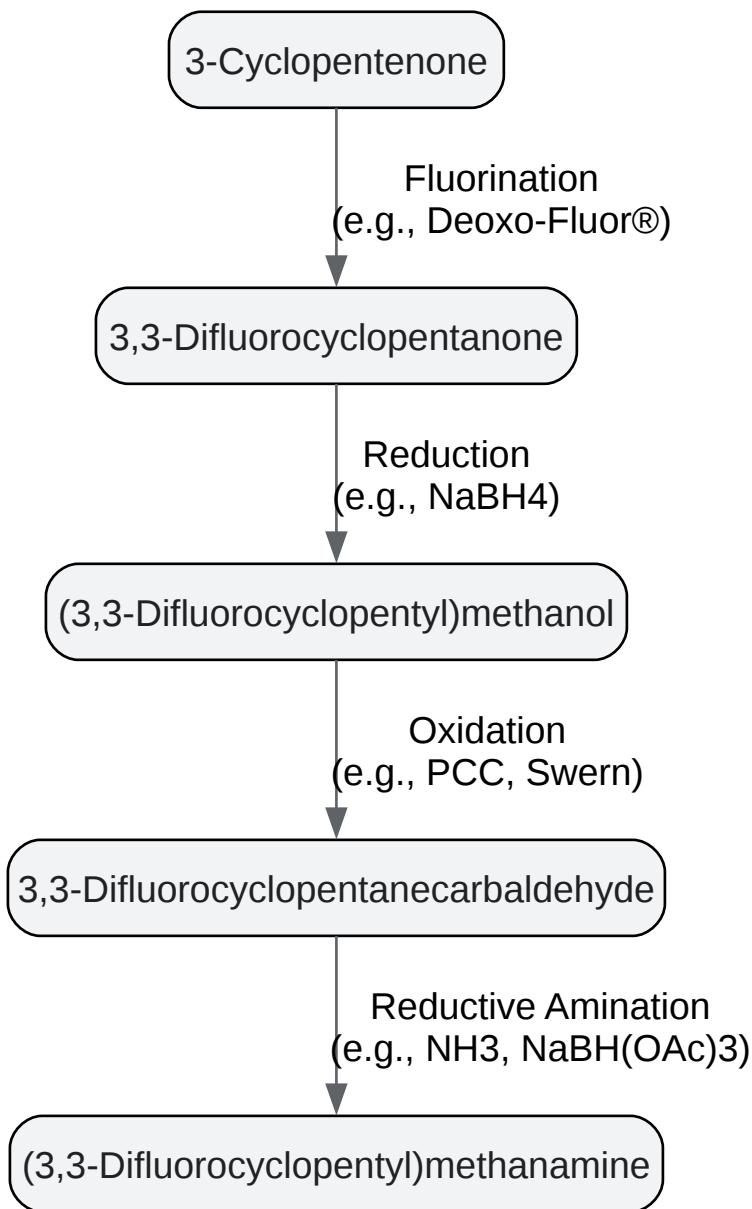
profoundly influence a molecule's physicochemical properties, including lipophilicity, pKa, and conformational preference.

The 3,3-difluorocyclopentyl motif, in particular, offers a unique combination of features. The gem-difluoro group acts as a non-hydrolyzable bioisostere of a carbonyl or hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with a biological target.^[1] The cyclopentane ring itself provides a conformationally restricted scaffold, which can reduce the entropic penalty of binding to a target protein, thereby enhancing affinity and selectivity.^[2] **(3,3-Difluorocyclopentyl)methanamine** combines this advantageous scaffold with a reactive primary amine handle, making it a versatile precursor for a wide array of pharmacologically active molecules.

Physicochemical and Structural Data

The fundamental properties of **(3,3-Difluorocyclopentyl)methanamine** are summarized below. This data provides the foundational knowledge for its use in synthesis and drug design.

Property	Value	Source(s)
Molecular Formula	C6H11F2N	[3][4][5]
Molecular Weight	135.158 g/mol	[3]
Monoisotopic Mass	135.08595 Da	[5]
CAS Number	1260790-17-7	[3][6][7]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	116-120°C	[4]
Melting Point	-52°C	[4]
Solubility	Insoluble in water; soluble in methanol, ethanol	[4]


Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for **(3,3-Difluorocyclopentyl)methanamine** are often proprietary, a logical and efficient pathway can

be inferred from established organic chemistry principles and analogous reactions for similar structures.^{[8][9]} A common and effective method is the reductive amination of a corresponding aldehyde.

General Synthetic Workflow

The synthesis logically begins with the creation of the core difluorocyclopentyl structure, followed by the elaboration of the aminomethyl side chain.

[Click to download full resolution via product page](#)

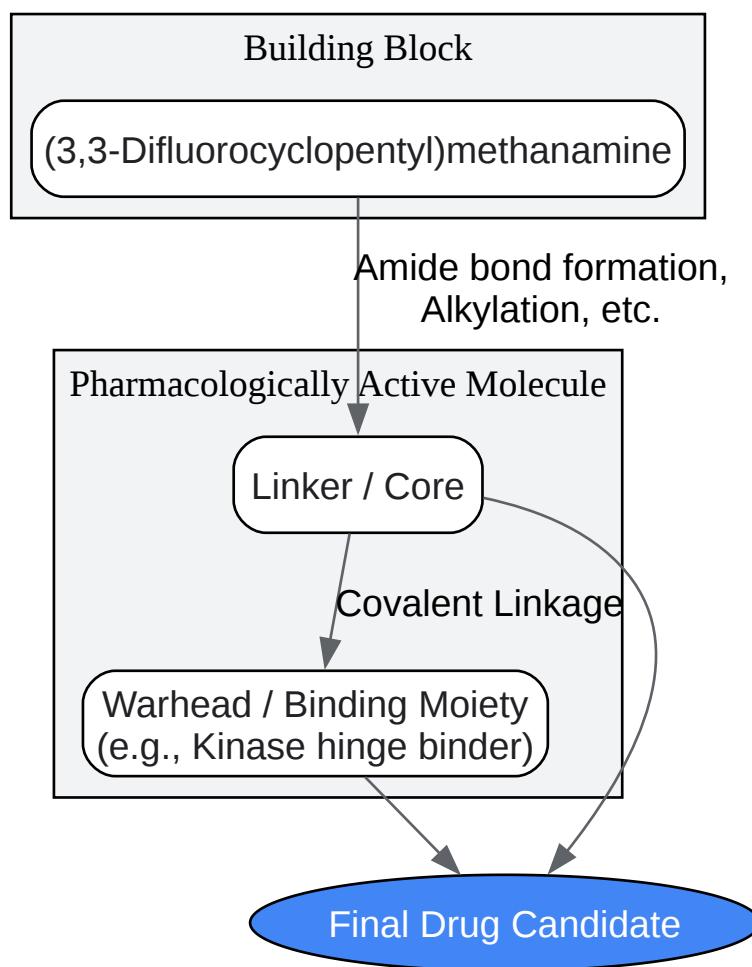
Caption: Plausible synthetic workflow for **(3,3-Difluorocyclopentyl)methanamine**.

Causality in Experimental Choices

- Fluorination: The introduction of the gem-difluoro group is the key step. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are often chosen for their effectiveness in converting ketones to geminal difluorides under relatively mild conditions compared to older reagents like sulfur tetrafluoride (SF4).
- Reduction and Oxidation: A standard two-step sequence of reducing the ketone to an alcohol (e.g., with sodium borohydride) followed by a controlled oxidation (e.g., with pyridinium chlorochromate or Swern oxidation) is a reliable method to obtain the necessary aldehyde precursor from the difluoroketone. This avoids over-oxidation to the carboxylic acid.
- Reductive Amination: This is a highly efficient method for forming amines. The aldehyde first reacts with ammonia to form an intermediate imine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3). This reagent is selective for imines over aldehydes, preventing side reactions and leading to high yields of the desired primary amine.[\[4\]](#)

Applications in Drug Discovery and Development

(3,3-Difluorocyclopentyl)methanamine is not a therapeutic agent itself but a critical building block. Its incorporation into larger molecules is a strategic decision to enhance pharmacological properties.[\[8\]](#)


Key Advantages in Drug Scaffolds

- Enhanced Metabolic Stability: The C-F bonds resist metabolic oxidation, prolonging the in vivo half-life of drug candidates.[\[2\]](#)
- Modulation of Basicity (pKa): The electron-withdrawing fluorine atoms lower the pKa of the neighboring amine, which can be crucial for optimizing binding interactions with target proteins and improving cell permeability.[\[8\]](#)
- Conformational Constraint: The rigid cyclopentyl ring helps to lock the molecule into a bioactive conformation, improving binding affinity and selectivity.[\[1\]](#)

Therapeutic Areas of Interest

The unique properties of this scaffold have made it attractive for developing a range of therapeutics:

- Protein Degraders: The compound is explicitly classified as a "Protein Degrader Building Block".[\[3\]](#) In this context, it can be used as a linker component or a scaffold element in Proteolysis Targeting Chimeras (PROTACs), such as those developed for degrading IKAROS Family Zinc Finger (IKZF) proteins, which are implicated in certain cancers.[\[9\]](#)
- CNS Drug Discovery: The ability of fluorine to improve metabolic stability and modulate lipophilicity is highly advantageous for drugs targeting the central nervous system, where crossing the blood-brain barrier and resisting rapid metabolism are critical.[\[8\]](#)
- Antiviral Agents: The scaffold is suitable for designing enzyme inhibitors, such as viral neuraminidase inhibitors. The cyclopentane ring can mimic the natural substrate, while the difluoro group enhances stability and binding.[\[2\]](#)
- Kinase Inhibitors: The 3,3-difluorocyclopentylamino moiety has been successfully used to develop potent and selective Tyrosine Kinase 2 (TYK2) inhibitors, where the scaffold helps position the molecule within the ATP-binding site of the enzyme.[\[1\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]

- 5. PubChemLite - (3,3-difluorocyclopentyl)methanamine (C₆H₁₁F₂N) [pubchemlite.lcsb.uni.lu]
- 6. bldpharm.com [bldpharm.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(3,3-Difluorocyclopentyl)methanamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1401557#3-3-difluorocyclopentyl-methanamine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com